1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.: 66504-40-3
VCID: VC2037426
InChI: InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1
SMILES: C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C11H11Cl2N
Molecular Weight: 228.11 g/mol

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

CAS No.: 66504-40-3

Cat. No.: VC2037426

Molecular Formula: C11H11Cl2N

Molecular Weight: 228.11 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane - 66504-40-3

Specification

CAS No. 66504-40-3
Molecular Formula C11H11Cl2N
Molecular Weight 228.11 g/mol
IUPAC Name (1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1
Standard InChI Key BSMNRYCSBFHEMQ-KCJUWKMLSA-N
Isomeric SMILES C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl
SMILES C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Identification

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane is characterized by a bicyclic structure with dichlorophenyl substitution. The compound is identified by the following properties:

PropertyValue
CAS Number66504-40-3
Molecular FormulaC11H11Cl2N
Molecular Weight228.12 g/mol
Common SynonymsDOV-216, DOV216303, DOV-216,303 (Free Base)
Hydrochloride Salt CAS86215-36-3
Hydrochloride Salt FormulaC11H12Cl3N
Hydrochloride Salt Weight264.6 g/mol

The chemical structure features a 3-azabicyclo[3.1.0]hexane core with a 3,4-dichlorophenyl group attached at position 1. This unique structural arrangement contributes to its distinctive pharmacological profile and therapeutic potential .

Physical and Chemical Properties

Understanding the physicochemical characteristics of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane is essential for pharmaceutical development and applications. The compound exhibits the following properties:

PropertyValue
Physical FormOil
ColorColorless to light yellow
Boiling Point324.4±37.0 °C (Predicted)
Density1.371
pKa10.45±0.40 (Predicted)
Solubility in DMSO≥ 125 mg/mL (547.96 mM)
Solubility in Water< 0.1 mg/mL (insoluble)
Recommended StorageStore at -20°C

The compound's limited water solubility has implications for pharmaceutical formulation, often necessitating the use of salt forms such as the hydrochloride derivative for improved aqueous solubility .

Polymorphic Characteristics

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane demonstrates polymorphism, exhibiting multiple crystalline forms with distinct physical properties:

Identified Polymorphs

The compound has been characterized in several polymorphic forms, specifically identified as forms A, B, and C as disclosed in U.S. Patent Application Nos. 11/205,956, 12/208,284, and 12/428,399 .

Polymorph Form A

Polymorph form A is characterized as the hemi-hydrate of acid addition salts of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane. These polymorphic forms can be differentiated and characterized through their X-ray powder diffraction patterns (XRPD) and/or Raman spectroscopy peaks .

Analytical Considerations

It's worth noting that in Bragg-Brentano instruments used for X-ray powder diffraction pattern measurements, systematic peak shifts may occur, resulting from sample preparation errors. Therefore, any "°2θ" angle reading of a peak value is subject to an error of about (±) 0.2° .

Stereochemistry and Enantiomers

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane exists as two enantiomers, each with distinct pharmacological properties:

(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

The (+) enantiomer has demonstrated significant effectiveness in treating depression, particularly in patients who have failed an initial course of antidepressant therapy, such as selective serotonin reuptake inhibitor treatment. This enantiomer shows an unbalanced inhibition profile toward monoamine transporters .

(-)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

The (-) enantiomer is particularly noted for its selective inhibition of dopamine reuptake without significantly affecting norepinephrine or serotonin transport. This selectivity profile suggests potential applications in disorders specifically related to dopamine dysregulation with potentially fewer side effects related to other neurotransmitter systems .

Synthesis Methods

Multiple synthetic pathways have been developed for the preparation of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane and its enantiomers:

Racemic Synthesis

Methods for preparing (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane are described in several patents, including U.S. Patent No. 4,435,419 and U.S. Patent Application Nos. 10/920,748, 11/205,956, 12/208,284, and 12/428,399 .

Enantioselective Synthesis

The (+) enantiomer may be synthesized by asymmetric synthesis using optically active reagents, substrates, catalysts, or solvents, or by converting one enantiomer to the other by asymmetric transformation. An efficient method for preparing (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane is described in U.S. Patent Application No. 11/740,667 .

Enantiomeric Separation

The enantiomers of (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane can be separated by various methods generally used to separate enantiomeric forms, including chiral chromatography techniques such as high-performance liquid chromatography (HPLC) with chiral columns .

Pharmacological Profile

The pharmacological activity of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane and its enantiomers has been extensively studied:

Mechanism of Action

The (+) enantiomer acts as an unbalanced triple reuptake inhibitor, with greater inhibition of serotonin reuptake than norepinephrine or dopamine reuptake. Research indicates it results in reuptake inhibition of the 5-HT transporter of about 10%, 15%, 20%, 30%, 50% or greater, up to 75%, 80%, 90%, or 95% or greater than reuptake inhibition of the NE transporter or the DA transporter .

The (-) enantiomer shows selective inhibition of dopamine reuptake with minimal effects on serotonin and norepinephrine systems .

Therapeutic Applications

Research indicates that 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane and its enantiomers have potential therapeutic applications in numerous conditions:

Neuropsychiatric Disorders

The compound has shown promise in treating various neuropsychiatric conditions, including:

  • Depression, particularly in patients who have failed initial antidepressant therapy

  • Anxiety disorders

  • Panic disorder

  • Post-traumatic stress disorder

  • Obsessive-compulsive disorder

  • Schizophrenia and allied disorders

Neurodegenerative Conditions

Potential applications in neurodegenerative diseases include:

  • Parkinson's disease

  • Alzheimer's disease

Other Conditions

Additional therapeutic applications include:

  • Addiction

  • Obesity

  • Tic disorders

  • Attention deficit hyperactivity disorder (ADHD)

  • Chronic pain

Patent Landscape

1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane and its enantiomers have been the subject of numerous patents covering various aspects:

Synthesis Patents

Patents describing synthetic methods include:

  • U.S. Patent No. 4,435,419

  • U.S. Patent Application Nos. 10/920,748, 11/205,956, 12/208,284, and 12/428,399

Therapeutic Use Patents

Patents covering therapeutic applications include:

  • U.S. Pat. Nos. 6,372,919, 6,569,887, and 6,716,868

  • WO2012075473A1 - Preparation and use of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters

Current Research Status and Future Directions

Research into 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane continues to evolve. The compound's unique pharmacological profile makes it a candidate of interest for conditions where more selective modulation of monoamine systems is desirable. The distinct properties of the enantiomers suggest potential for targeted therapies with improved side effect profiles compared to existing treatments.

Future research directions may include:

  • Development of optimized formulations to address solubility challenges

  • Exploration of additional therapeutic applications based on monoamine modulation

  • Refinement of synthesis methods for more efficient and environmentally friendly production

  • Further elucidation of the relationship between polymorphic forms and bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator